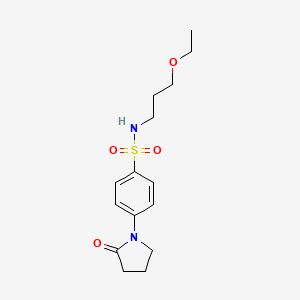![molecular formula C20H12Cl2N2OS B5022664 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide](/img/structure/B5022664.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide is a compound that contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied due to their significant biological activities and pharmaceutical value . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .Molecular Structure Analysis
The molecular structure of this compound and similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been extensively studied. For instance, hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential .Mechanism of Action
The mechanism of action of benzothiazole derivatives is often related to their biological activities. For instance, they have been found to exhibit potent inhibition against M. tuberculosis . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Future Directions
The future directions for research on N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide and similar compounds could involve improving the compound’s solubility and exploring its efficacy in various preclinical models. Further studies could also focus on the development of synthetic processes and the exploration of their potential applications in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-16(22)14(11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALZBTXTYAWYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1E)-1,3-Benzodioxol-5-ylmethylene]-n-[3-(1h-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-methylbenzyl)amino]nicotinamide](/img/structure/B5022596.png)
![1-[2-[2-(2-Iodophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B5022599.png)




![N-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B5022648.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]-5-methylphenol](/img/structure/B5022660.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)

![N-[4-(aminocarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B5022688.png)
